molecular formula C19H28N2O7 B2658631 (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate CAS No. 1202237-10-2

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate

Cat. No.: B2658631
CAS No.: 1202237-10-2
M. Wt: 396.44
InChI Key: AXTREXSQFCCOLX-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate is a useful research compound. Its molecular formula is C19H28N2O7 and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Studies on the aerobic reactions of ammonia/3,5-di-tert-butylcatechol with copper show the formation of compounds through oxidation processes, highlighting the chemical reactivity and potential applications in synthesizing complex molecules with specific functionalities (Speier et al., 1996). Similarly, the catalytic activities of dirhodium caprolactamate in oxidizing phenols and anilines using tert-butyl hydroperoxide reveal efficient pathways for generating radicals, which could be related to the synthesis and modification of compounds with tert-butoxy groups (Ratnikov et al., 2011).

Properties and Characterization

The synthesis and reactions of nitro derivatives of hydrogenated cardanol demonstrate the functionalization of phenolic compounds, potentially applicable to modifying the tert-butoxy and nitrophenoxy components (Attanasi et al., 2006). Furthermore, the study of diphenoxo-bridged metal complexes and the generation of metal-coordinated phenoxyl radical species offer insights into the structural and electronic properties that could be relevant for compounds containing similar functionalities (Mukherjee et al., 2008).

Properties

IUPAC Name

tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(4-nitrophenoxy)carbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O7/c1-12(27-18(2,3)4)15(16(22)28-19(5,6)7)20-17(23)26-14-10-8-13(9-11-14)21(24)25/h8-12,15H,1-7H3,(H,20,23)/t12-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTREXSQFCCOLX-DOMZBBRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.